molecular formula C14H20F2O B8272264 1-(2,3-Difluorophenyl)octan-1-ol

1-(2,3-Difluorophenyl)octan-1-ol

Cat. No.: B8272264
M. Wt: 242.30 g/mol
InChI Key: BTDCCHORFWRQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Difluorophenyl)octan-1-ol is a fluorinated aromatic alcohol characterized by an octanol chain substituted at the 1-position with a 2,3-difluorophenyl group. The octanol chain may confer distinct physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, which could influence bioavailability and membrane permeability.

Properties

Molecular Formula

C14H20F2O

Molecular Weight

242.30 g/mol

IUPAC Name

1-(2,3-difluorophenyl)octan-1-ol

InChI

InChI=1S/C14H20F2O/c1-2-3-4-5-6-10-13(17)11-8-7-9-12(15)14(11)16/h7-9,13,17H,2-6,10H2,1H3

InChI Key

BTDCCHORFWRQSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Key Functional Groups Molecular Weight Applications/Context
1-(2,3-Difluorophenyl)octan-1-ol C₁₄H₁₉F₂O Primary alcohol, difluorophenyl 250.30 g/mol Not explicitly stated
Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate C₂₁H₂₂F₂N₂O₅ Ester, pyrrolo-pyridazine core 432.41 g/mol Intermediate in pharmaceutical synthesis
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ Naphthyridine, acetamide, trifluoromethyl biphenyl 718.80 g/mol Atherosclerosis treatment

Key Observations:

Core Structure: The target compound is a simple aliphatic alcohol, whereas analogs like Goxalapladib and the pyrrolo-pyridazine derivative feature complex heterocyclic cores (naphthyridine and pyrrolo-pyridazine, respectively). These cores are critical for target engagement in therapeutic contexts .

Fluorination Pattern: All three compounds share the 2,3-difluorophenyl group, which is known to enhance metabolic stability by resisting oxidative degradation. However, in Goxalapladib, this group is part of an ethyl side chain, whereas in the target compound, it is directly attached to the octanol chain .

Physicochemical Properties: The octanol chain in the target compound likely increases lipophilicity (logP ~4.5–5.5 estimated) compared to Goxalapladib (logP ~6.0–7.0), which contains additional polar amide and piperidinyl groups. This difference may limit the target compound’s aqueous solubility but enhance its membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.